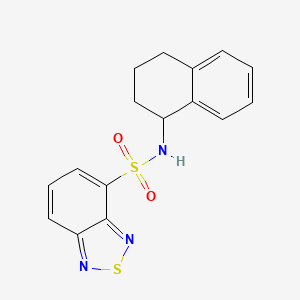

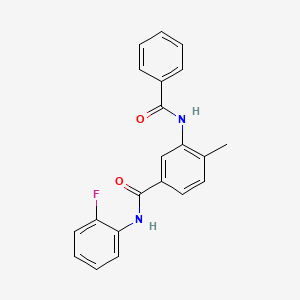

![molecular formula C18H19F3N4O3 B4747016 ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4747016.png)

ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4-dihydro-5-pyrimidinecarboxylate

Overview

Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicinal chemistry due to their presence in many bioactive molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a β-dicarbonyl compound with guanidine or a similar compound . The trifluoromethylphenyl and piperazinyl groups would likely be introduced through substitution reactions, although the exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, along with the trifluoromethylphenyl and piperazinyl substituents. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and various ring-opening and ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications

Antiviral Activity

The compound’s unique structure suggests potential antiviral properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various viruses. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anti-HIV Activity

Researchers have explored the compound’s potential as an anti-HIV agent. Specifically:

- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity, showing promise against both HIV-1 and HIV-2 strains .

Enzyme Inhibition

The trifluoromethyl group in this compound may play a crucial role in enzyme inhibition. For instance:

- A molecule with a -CF3 group attached to a tertiary stereogenic center exhibited improved drug potency by lowering the pKa of the cyclic carbamate, enhancing reverse transcriptase enzyme inhibition .

Heterocyclic Synthesis

The compound serves as an efficient scaffold for heterocyclic synthesis. It participates in reactions with various nucleophiles, leading to diverse heterocyclic systems, including:

ALR2 Inhibition

Certain derivatives with a carboxylic acid moiety exhibit potent ALR2 (aldose reductase) inhibitory activity. These compounds may hold promise for managing diabetic complications:

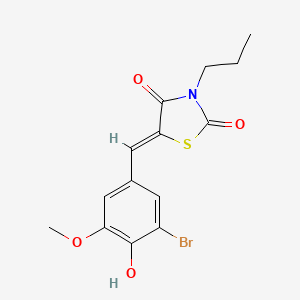

- Examples include (4-oxo-2-thioxothiazolidin-3-yl) acetic acid and rhodanine-3-hippuric acid derivatives .

Triazolo Derivatives

Using 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as a key scaffold, novel triazolo[4,3-a]pyrazine derivatives have been synthesized. These compounds may have antibacterial properties .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 6-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3/c1-2-28-16(27)14-11-22-17(23-15(14)26)25-8-6-24(7-9-25)13-5-3-4-12(10-13)18(19,20)21/h3-5,10-11H,2,6-9H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRELBQHCTFTBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4746936.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4746940.png)

![2-({3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4746945.png)

![methyl 2-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4746952.png)

![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4746970.png)

![2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4747005.png)

![N-(3-fluoro-4-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4747008.png)

![17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one](/img/structure/B4747010.png)